3-Methyl-1-butanethiol

描述

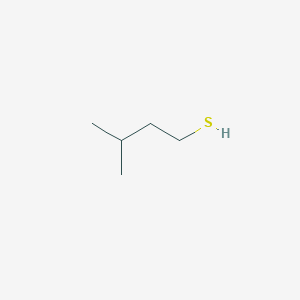

Structure

3D Structure

属性

IUPAC Name |

3-methylbutane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJGXNFNUUFEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060247 | |

| Record name | 1-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with odour of onion or glue | |

| Record name | 3-Methylbutanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

119.00 to 120.00 °C. @ 760.00 mm Hg | |

| Record name | Isopentyl mercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | 3-Methylbutanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.831- 0.838 | |

| Record name | 3-Methylbutanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/126/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

541-31-1 | |

| Record name | 3-Methyl-1-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMK4SUN45E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentyl mercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-butanethiol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butanethiol, also known as isoamyl mercaptan or isopentyl mercaptan, is a volatile organosulfur compound. It is a colorless liquid with a potent, sulfurous odor, often described as similar to that of skunk spray, and at lower concentrations, it can have an onion or garlic-like aroma.[1][2] This compound is a key component of the defensive spray of skunks (genus Mephitis).[3] In the food and beverage industry, it is used as a flavoring agent.[3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

This compound is a primary thiol with a branched alkyl group. Its distinct odor and chemical reactivity are primarily due to the presence of the thiol (-SH) functional group.

Structure

-

IUPAC Name: 3-methylbutane-1-thiol[3]

-

Molecular Formula: C₅H₁₂S[3]

-

SMILES: CC(C)CCS[4]

-

InChI: 1S/C5H12S/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3[4]

-

InChIKey: GIJGXNFNUUFEGH-UHFFFAOYSA-N[4]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 104.21 g/mol | [4] |

| Boiling Point | 117-120 °C at 760 mmHg | [3] |

| Density | 0.835 g/mL at 25 °C | [4] |

| Refractive Index | 1.4432 at 20 °C | [4] |

| Flash Point | 18 °C (64.4 °F) - closed cup | [5] |

| Vapor Pressure | 41.4 mmHg at 37.7 °C | [4] |

| Solubility | Soluble in alcohol and oils.[2] | [2] |

Experimental Protocols

Synthesis of this compound from 3-Methyl-1-butanol

This synthesis is a two-step process involving the conversion of the primary alcohol to an alkyl bromide, followed by a nucleophilic substitution with a hydrosulfide (B80085) salt.

Step 1: Synthesis of 1-Bromo-3-methylbutane (B150244)

This procedure is adapted from the synthesis of n-butyl bromide from n-butyl alcohol.

-

Materials:

-

3-Methyl-1-butanol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ice

-

Separatory funnel

-

Round-bottom flask

-

Reflux condenser

-

Distillation apparatus

-

Drying agent (e.g., anhydrous calcium chloride)

-

-

Methodology:

-

In a round-bottom flask, combine 3-methyl-1-butanol, water, and sodium bromide.

-

Cool the flask in an ice bath.

-

Slowly and with constant swirling, add concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle boil for 45-60 minutes.

-

After the reflux period, allow the mixture to cool slightly and then reconfigure the apparatus for distillation.

-

Distill the mixture until no more oily droplets of 1-bromo-3-methylbutane are collected.

-

Transfer the distillate to a separatory funnel and wash it successively with water, a 5% sodium bicarbonate solution, and finally with a saturated sodium chloride solution.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final distillation to purify the 1-bromo-3-methylbutane.

-

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution (Sₙ2) reaction.

-

Materials:

-

1-Bromo-3-methylbutane (from Step 1)

-

Sodium hydrosulfide (NaSH)

-

Ethanol (B145695) (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

-

Methodology:

-

Dissolve sodium hydrosulfide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the 1-bromo-3-methylbutane to the flask.

-

Heat the mixture under reflux for 1-2 hours.

-

After cooling, pour the reaction mixture into a larger volume of water.

-

Extract the aqueous mixture with a low-boiling organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

-

Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

-

Instrumentation:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

-

Capillary column suitable for volatile sulfur compounds (e.g., a non-polar or mid-polar column like a DB-5 or equivalent).

-

-

Sample Preparation:

-

For liquid samples, dilute with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration within the linear range of the detector.

-

For headspace analysis of solid or liquid matrices, equilibrate the sample at a controlled temperature before sampling the vapor phase.

-

-

GC Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Inlet Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Detector Temperature (FID): 280 °C

-

MS Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range (for MS): m/z 35-200

-

Biological Signaling and Logical Relationships

Olfactory Signal Transduction Pathway

The perception of this compound's odor is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein-coupled signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain.

Caption: Olfactory signal transduction pathway for this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis of this compound from 3-methyl-1-butanol.

Caption: Two-step synthesis of this compound.

References

The Pungent Presence of 3-Methyl-1-butanethiol: A Deep Dive into Its Natural Occurrence

A comprehensive examination of the presence of 3-Methyl-1-butanethiol across the plant and animal kingdoms, detailing its concentration, biosynthetic origins, and analytical methodologies for its detection. This technical guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this potent volatile sulfur compound.

Introduction

This compound, also known as isoamyl mercaptan, is a volatile organic compound renowned for its powerful and often disagreeable odor, most famously associated with the defensive spray of skunks. Beyond this notorious association, this thiol is a naturally occurring compound found in a variety of plants and animals, contributing to the aroma profile of certain foods and acting as a semiochemical in animal communication. This guide provides an in-depth exploration of the natural occurrence of this compound, presenting quantitative data, detailing the experimental protocols for its analysis, and visualizing the key biological pathways and experimental workflows.

Natural Occurrence and Quantitative Data

The presence of this compound has been documented in both the plant and animal kingdoms. Its concentration, however, varies significantly depending on the source.

In the Animal Kingdom

The most significant natural source of this compound is the anal sac secretion of various species of skunks (family Mephitidae), where it serves as a potent defensive weapon.[1] The composition of this secretion, including the concentration of this compound, differs between species.

| Animal Species | Sample Type | This compound Concentration (% of Volatiles) | Reference |

| Hooded Skunk (Mephitis macroura) | Anal Sac Secretion | 39% | [2] |

| Striped Skunk (Mephitis mephitis) | Anal Sac Secretion | 18-26% | [2] |

| Spotted Skunk (Spilogale putorius) | Anal Sac Secretion | 48-66% | [2] |

| Hog-nosed Skunk (Conepatus mesoleucus) | Anal Sac Secretion | Not Detected | [3] |

In the Plant Kingdom and Food Products

This compound is also a constituent of the volatile profiles of certain plants and is subsequently found in various food products. Its contribution to the aroma of these products can be significant, even at trace concentrations, due to its low odor threshold. While its presence has been noted in beer, coffee, and some roasted meats, specific quantitative data for the free thiol in raw plant materials is limited. However, related compounds, such as 3-mercapto-3-methylbutyl acetate, have been identified and quantified in roasted coffee, with concentrations increasing with the degree of roasting.[4][5] Similarly, other volatile sulfur compounds are known to be important aroma components in the Allium genus (onions, garlic).[6][7]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in all organisms. However, evidence points towards the Ehrlich pathway as a likely metabolic route, particularly for the carbon skeleton. The Ehrlich pathway describes the catabolism of amino acids to produce fusel alcohols, which are structurally similar to fusel thiols.[8][9][10][11][12]

In the proposed pathway for this compound, the amino acid leucine (B10760876) serves as the precursor. Through a series of enzymatic reactions including transamination, decarboxylation, and reduction, leucine is converted to 3-methylbutanal (B7770604) and subsequently to 3-methyl-1-butanol (isoamyl alcohol). The final step is hypothesized to involve the substitution of the hydroxyl group with a thiol group, a reaction that could be catalyzed by a currently unidentified sulfurtransferase enzyme.

Experimental Protocols for Analysis

The analysis of this compound, particularly at the trace levels found in many biological samples, requires sensitive and specific analytical techniques. The method of choice is typically Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[9][13][14][15]

Detailed Methodology: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in a biological matrix. Optimization of specific parameters may be required depending on the sample type and instrumentation.

1. Sample Preparation:

-

Solid Samples (e.g., plant tissue, meat): A representative sample (e.g., 1-5 g) is finely homogenized or ground. The sample is placed in a headspace vial (e.g., 20 mL).

-

Liquid Samples (e.g., skunk spray, beer): An aliquot of the liquid sample (e.g., 1-10 µL of skunk spray or 1-10 mL of beer) is placed in a headspace vial. For highly concentrated samples, dilution with an appropriate solvent may be necessary.

-

Internal Standard: An internal standard (e.g., a deuterated analog of the analyte or a different thiol not present in the sample) is added to each vial for accurate quantification.

-

Matrix Modification: For aqueous samples, the addition of salt (e.g., NaCl) can increase the volatility of the analyte and improve its transfer to the headspace.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of volatile sulfur compounds.

-

Incubation: The sealed headspace vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., a DB-WAX or similar polar column). A typical temperature program might start at 40 °C and ramp up to 240 °C.

-

Mass Spectrometry: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

4. Data Analysis:

-

The peak corresponding to this compound is identified based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Role in Signaling

This compound plays a crucial role as a semiochemical, a chemical substance that carries a message. In the context of skunks, it acts as an allomone, a type of semiochemical that benefits the producer by influencing the behavior of a receiver of a different species, in this case, a potential predator. The pungent odor serves as a powerful warning signal, deterring attacks. While a specific intracellular signaling cascade for this compound has not been detailed, its action is initiated through the olfactory system of the receiving animal.

Conclusion

This compound is a naturally occurring thiol with a significant presence in the defensive secretions of skunks and a more subtle, yet impactful, role in the aroma of various foods. Its biosynthesis is likely linked to the Ehrlich pathway, originating from the amino acid leucine. The analysis of this potent volatile compound relies on sensitive techniques such as HS-SPME-GC-MS. While its function as a semiochemical in animal defense is well-established, further research is needed to fully uncover its quantitative distribution in the plant kingdom, the specific enzymatic steps in its biosynthesis, and its potential roles in plant defense and other biological systems. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of this fascinating and pungent molecule.

References

- 1. NOVA - Official Website | The Chemistry of Skunk Spray [pbs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. isoamyl mercaptan, 541-31-1 [thegoodscentscompany.com]

- 7. Identification of Thiols in Yellow Onion (Allium cepa L.) Using Solvent Vented Large Volume Injection GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Biosynthesis of 3-Methyl-1-butanethiol in Microorganisms: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-1-butanethiol, a potent aroma compound with characteristic sulfurous notes, is of significant interest in the food, beverage, and biofuel industries. While its chemical synthesis is well-established, microbial biosynthesis offers a promising avenue for sustainable and "natural" production. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the microbial synthesis of this compound, focusing on the underlying biochemistry and genetic engineering strategies. Quantitative data from key studies are summarized, and detailed experimental protocols for strain development and product analysis are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the complex biological processes.

Core Biosynthetic Pathways

The microbial biosynthesis of this compound originates from the catabolism of the amino acid L-leucine via the Ehrlich pathway, which primarily yields the precursor alcohol, 3-methyl-1-butanol (isoamyl alcohol). The subsequent conversion to the corresponding thiol is less direct and is intrinsically linked to the microorganism's sulfur metabolism.

The Ehrlich Pathway: From Leucine to 3-Methyl-1-butanol

The Ehrlich pathway is a well-characterized metabolic route in various microorganisms, including Saccharomyces cerevisiae and Escherichia coli, for the conversion of amino acids into fusel alcohols.[1][2] The pathway consists of three main enzymatic steps:

-

Transamination: The amino group of L-leucine is transferred to an α-keto acid (typically α-ketoglutarate), forming α-ketoisocaproate. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), encoded by genes such as BAT1 and BAT2 in S. cerevisiae.

-

Decarboxylation: α-Ketoisocaproate is decarboxylated to 3-methylbutanal. This step is a key control point and is catalyzed by α-keto acid decarboxylases, such as the products of the ARO10, PDC1, PDC5, and PDC6 genes in yeast.[1]

-

Reduction: The resulting aldehyde, 3-methylbutanal, is reduced to 3-methyl-1-butanol by alcohol dehydrogenases (ADHs), encoded by genes like ADH2 in yeast.

Proposed Pathway for Thiol Formation: The Role of Sulfur Metabolism

The direct enzymatic conversion of 3-methyl-1-butanol to this compound in microorganisms is not well-documented. A plausible hypothesis involves the intersection of the Ehrlich pathway with sulfur amino acid metabolism (cysteine and methionine). One proposed mechanism is the release of hydrogen sulfide (B99878) (H₂S) from cysteine catabolism, which can then react with an intermediate of the Ehrlich pathway. Enzymes such as cysteine desulfhydrases can liberate H₂S from cysteine.

A more likely route involves the formation of a sulfur-containing precursor. For instance, yeast can release volatile thiols from non-volatile cysteine-S-conjugate precursors through the action of β-lyase enzymes.[3] It is hypothesized that 3-methylbutanal, the aldehyde intermediate of the Ehrlich pathway, could react with cysteine to form a cysteine-S-conjugate. This conjugate could then be cleaved by a β-lyase (encoded by genes like IRC7 in S. cerevisiae) to release this compound.

Quantitative Data on Precursor Production

The production of this compound is currently limited by the efficiency of the precursor synthesis. The following tables summarize the production of 3-methyl-1-butanol in various engineered microorganisms.

Table 1: Production of 3-Methyl-1-butanol in Engineered Escherichia coli

| Strain | Genetic Modification | Titer (g/L) | Yield (g/g glucose) | Reference |

| JCL16 (pIAA12) | Wild-type with plasmid for Kivd and ADH2 | 0.45 | 0.04 | [4] |

| AL1 (pIAA12) | NTG mutant of JCL16 | 1.1 | 0.08 | [4] |

| AL2 (pIAA12) | NTG mutant of AL1 | 2.8 | 0.11 | [4] |

| AL2 (pIAA11, pIAA13, pIAA16) | AL2 with plasmids for alsS, ilvCD, kivd, ADH2, leuA(G462D), leuBCD | 4.4 | 0.10 | [4] |

| AL2 (two-phase fermentation) | AL2 with plasmids as above, with oleyl alcohol extraction | 9.5 | 0.11 | [4] |

Table 2: Production of 3-Methyl-1-butanol in Engineered Saccharomyces cerevisiae

| Strain | Genetic Modification | Titer (mg/L) | Reference |

| CEN.PK2-1C (control) | Leucine auxotroph | ~22 | [5] |

| Engineered Strain | ald6Δ, bat1Δ, overexpressed Leu3Δ601, ILV2, ILV3, ILV5, ARO10, ADH2, LEU2, LEU4(D578Y) | 765.7 | [5] |

| Industrially relevant strain | Mutated Leu4p | 4.4-fold increase in yield | [6] |

Table 3: Production of 3-Methyl-1-butanol in Engineered Corynebacterium glutamicum

| Strain | Genetic Modification | Titer (g/L) | Incubation Time (h) | Reference |

| Engineered Strain | Overexpression of kivd (from L. lactis) and adh3 (from Z. mobilis) | 0.182 | 12 | [7] |

| Engineered Strain | As above, with aceE and ldh knockout | 0.497 | 12 | [7] |

Experimental Protocols

Genetic Engineering of Saccharomyces cerevisiae using CRISPR/Cas9

This protocol describes a general workflow for gene integration into the yeast genome.

Methodology:

-

gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting the desired genomic integration site. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

-

Donor DNA Preparation: Synthesize or PCR-amplify the gene of interest flanked by 40-60 bp homology arms that are identical to the sequences upstream and downstream of the gRNA target site in the yeast genome.

-

Yeast Transformation: Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method. Co-transform the cells with a Cas9 expression plasmid, the gRNA expression cassette (either on a plasmid or as a linear fragment), and the linear donor DNA fragment.[8]

-

Selection and Screening: Plate the transformed cells on selective medium to isolate successful transformants.

-

Verification: Screen individual colonies by colony PCR using primers that flank the integration site to confirm the correct insertion of the donor DNA. Sequence the PCR product to verify the integrity of the integrated gene.[9]

Fed-Batch Fermentation Protocol

This protocol is a general guideline for high-density cultivation of engineered yeast for metabolite production.

Methodology:

-

Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 50 mL of appropriate seed medium (e.g., YPD) in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 24-48 hours.

-

Batch Phase: Transfer the seed culture to a sterilized fermenter containing a defined batch medium. The batch medium typically contains a limiting amount of the primary carbon source (e.g., glucose) to promote initial biomass growth. Maintain the temperature at 30°C, pH at a setpoint (e.g., 5.0-6.0) by automatic addition of acid/base, and provide aeration and agitation to maintain a dissolved oxygen level above 20%.[10]

-

Fed-Batch Phase: Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated nutrient solution. The feed solution typically contains a high concentration of the carbon source and other essential nutrients. The feed rate can be controlled to maintain a low substrate concentration in the fermenter, which can prevent the formation of inhibitory byproducts and direct the metabolic flux towards product synthesis.[11][12]

-

Induction (if applicable): If the expression of the biosynthetic pathway genes is under the control of an inducible promoter, add the inducer to the fermenter at the appropriate time during the fed-batch phase.

-

Sampling and Analysis: Periodically take samples from the fermenter to monitor cell growth (OD₆₀₀), substrate consumption, and product formation.

Quantification of this compound by GC-MS

Due to its volatile nature and low concentration, the quantification of this compound requires a sensitive analytical method.

Methodology:

-

Sample Preparation:

-

Liquid-Liquid Extraction: To 5 mL of cell-free fermentation broth, add an internal standard and 1 mL of a suitable organic solvent (e.g., dichloromethane). Vortex vigorously for 1 minute and centrifuge to separate the phases. Collect the organic phase.

-

Solid-Phase Microextraction (SPME): Place a known volume of the cell-free broth in a sealed vial. Heat the sample to a specific temperature (e.g., 40-60°C) and expose an SPME fiber to the headspace for a defined period to adsorb the volatile compounds.[13][14]

-

-

Derivatization (Optional but Recommended): To improve chromatographic properties and detection sensitivity, thiols can be derivatized. A common method is silylation, where a silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the extract to replace the active hydrogen of the thiol group with a trimethylsilyl (B98337) (TMS) group.[1]

-

GC-MS Analysis:

-

Gas Chromatograph (GC): Inject the prepared sample into a GC equipped with a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5). Use a temperature program to separate the compounds.

-

Mass Spectrometer (MS): The eluting compounds are introduced into the MS. Operate the MS in Selected Ion Monitoring (SIM) mode for quantification, targeting specific ions of this compound and the internal standard for enhanced sensitivity and selectivity.[15]

-

-

Quantification: Create a calibration curve using standards of this compound of known concentrations. The concentration of the thiol in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion and Future Outlook

The microbial biosynthesis of this compound is a complex process that relies on the efficient functioning of both the Ehrlich pathway and sulfur metabolic pathways. While significant progress has been made in engineering microorganisms for the high-level production of the precursor, 3-methyl-1-butanol, the direct and efficient conversion to the thiol remains a key challenge. Future research should focus on elucidating the specific enzymatic steps involved in thiol formation and engineering microorganisms with enhanced β-lyase activity or other novel enzymatic functions for the direct conversion of Ehrlich pathway intermediates to their corresponding thiols. Advances in synthetic biology and metabolic engineering, coupled with robust analytical techniques, will be instrumental in developing commercially viable microbial cell factories for the sustainable production of this compound.

References

- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetic Determinants of Volatile-Thiol Release by Saccharomyces cerevisiae during Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Engineering volatile thiol formation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic engineering of Saccharomyces cerevisiae for the production of isobutanol and 3-methyl-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Respiratory chain cysteine and methionine usage indicate a causal role for thiyl radicals in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acceleration of CRISPR/Cas9-Mediated Editing at Multiple Sites in the Saccharomyces cerevisiae Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fed-Batch Production of Saccharomyces cerevisiae L-Asparaginase II by Recombinant Pichia pastoris MUTs Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Fed-Batch Production of Saccharomyces cerevisiae L-Asparaginase II by Recombinant Pichia pastoris MUTs Strain [frontiersin.org]

- 12. Fed-Batch Fermentation of Saccharomyces pastorianus with High Ribonucleic Acid Yield | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-1-butanethiol (CAS: 541-31-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-Methyl-1-butanethiol (isoamyl mercaptan), a volatile organosulfur compound. The information is curated for professionals in research and development, offering detailed data on its physicochemical characteristics, safety and handling, and key chemical transformations.

Physicochemical Properties

This compound is a colorless liquid recognized by its strong, pungent odor, often described as reminiscent of onion, garlic, or skunk.[1][2] This potent odor makes it detectable at very low concentrations.[2] It is a key component in the defensive spray of skunks.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 541-31-1 | |

| Molecular Formula | C₅H₁₂S | [1] |

| Molecular Weight | 104.22 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Strong, sulfurous, onion, garlic | [3] |

| Boiling Point | 119-120 °C at 760 mmHg | [1] |

| Melting Point | Data not available | |

| Density | 0.831 - 0.838 g/cm³ at 20-25 °C | [1][3] |

| Vapor Pressure | 23.2 mmHg at 25 °C | [3] |

| Flash Point | 18 - 19 °C (64.4 - 66.2 °F) | [4] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | 599.2 mg/L at 25 °C (estimated) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol and oils | [1][3] |

| logP (Octanol-Water Partition Coefficient) | 2.670 | [1] |

Table 3: Spectroscopic and Refractive Index Data

| Property | Value | Source(s) |

| Refractive Index (n²⁰/D) | 1.443 - 1.447 | [3] |

| ¹H NMR (CDCl₃) | See Section 3 for details | [5] |

| ¹³C NMR | Data not readily available | |

| Mass Spectrometry (EI) | See Section 3 for details | [6] |

| IR Spectroscopy | See Section 3 for details |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[4][7] It is classified as an irritant, causing skin and serious eye irritation.[8]

Table 4: GHS Hazard Information

| Hazard Statement | Code | Source(s) |

| Highly flammable liquid and vapour | H225 | [7] |

| Causes skin irritation | H315 | [8] |

| Causes serious eye irritation | H319 | [8] |

| May cause respiratory irritation | H335 | [8] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded.[4]

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Experimental Protocols

Synthesis of this compound from 3-Methyl-1-butanol

This synthesis proceeds via a two-step nucleophilic substitution reaction. First, the hydroxyl group of 3-methyl-1-butanol (isoamyl alcohol) is converted into a good leaving group, typically a bromide, using an agent like phosphorus tribromide (PBr₃). The resulting alkyl halide then reacts with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), to yield the desired thiol.

Step 1: Synthesis of 1-bromo-3-methylbutane (B150244)

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methyl-1-butanol.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) dropwise with constant stirring. The molar ratio of alcohol to PBr₃ should be approximately 3:1.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the mixture under reflux for 1-2 hours to complete the reaction.

-

After cooling, carefully pour the reaction mixture into ice-cold water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purify the crude 1-bromo-3-methylbutane by distillation.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve sodium hydrosulfide (NaSH) in a suitable solvent like ethanol (B145695) or a mixture of ethanol and water.

-

Heat the solution to reflux.

-

Slowly add the purified 1-bromo-3-methylbutane from the previous step to the refluxing NaSH solution.

-

Continue to reflux the mixture for several hours to ensure the completion of the Sₙ2 reaction.

-

After the reaction is complete, cool the mixture and pour it into a larger volume of water.

-

Acidify the aqueous solution with a dilute acid (e.g., HCl) to protonate the thiolate and liberate the thiol.

-

Separate the organic layer containing the crude this compound.

-

Wash the organic layer with water and then with brine.

-

Dry the product over anhydrous sodium sulfate.

-

Purify the final product by fractional distillation.

Caption: Synthesis of this compound from 3-Methyl-1-butanol.

Oxidation of this compound to Bis(3-methylbutyl) disulfide

Thiols can be oxidized to disulfides under mild conditions. A common method involves the use of an oxidizing agent such as iodine or hydrogen peroxide.

Experimental Protocol:

-

Dissolve this compound in a suitable solvent, such as ethanol or dichloromethane, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Prepare a solution of the oxidizing agent (e.g., iodine in ethanol).

-

Add the oxidizing solution dropwise to the stirred thiol solution. The disappearance of the iodine color can indicate the completion of the reaction.

-

After the addition is complete, allow the reaction to stir at room temperature for a short period.

-

If necessary, remove any excess oxidizing agent by washing with a solution of sodium thiosulfate.

-

Extract the disulfide product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude disulfide.

-

The product can be further purified by column chromatography if required.

Caption: Oxidation of this compound to its corresponding disulfide.

Spectroscopic Analysis

¹H NMR Spectroscopy:

A general procedure for acquiring a ¹H NMR spectrum involves dissolving a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) and placing it in an NMR tube. The spectrum is then recorded on an NMR spectrometer. For this compound, the expected signals would correspond to the different proton environments in the molecule.

Mass Spectrometry (Electron Ionization - EI):

A small amount of the volatile sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum provides information about the molecular weight and the structure of the compound based on its fragmentation pattern.

Applications

Due to its potent and distinct odor, this compound is primarily used as a flavoring agent in the food industry.[1] It is also used as an odorant for natural gas, enabling the detection of leaks.[2] In research, it can serve as a starting material or intermediate in the synthesis of other sulfur-containing organic compounds.

Logical Relationships in Analysis

The characterization of this compound involves a logical workflow where its physical and chemical properties are determined through a series of analytical techniques.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. Isoamyl mercaptan | C5H12S | CID 10925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. devtoolsdaily.com [devtoolsdaily.com]

- 5. barbenanalytical.com [barbenanalytical.com]

- 6. echemi.com [echemi.com]

- 7. 3-Methyl-3-butene-1-thiol | C5H10S | CID 534532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Butanethiol, 3-methyl- (CAS 541-31-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide on the Olfactory Perception and Threshold of 3-Methyl-1-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butanethiol, also known as isoamyl mercaptan, is a volatile sulfur compound (VSC) recognized for its potent and distinct odor. As a member of the thiol family, it contributes significantly to the aroma profile of various natural and manufactured products. Understanding its olfactory perception and detection threshold is crucial for a range of applications, from food science and environmental monitoring to the development of novel therapeutics targeting the olfactory system. This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, detailing its detection threshold, the experimental protocols for its measurement, and the underlying signaling pathways involved in its perception.

Olfactory Perception and Threshold

The human olfactory system is exceptionally sensitive to thiols, and this compound is no exception. Its odor is often described as sulfureous, with notes of onion, garlic, and even a skunk-like aroma at higher concentrations. The olfactory threshold of a compound is the minimum concentration that can be detected by the human sense of smell. For this compound, this threshold is remarkably low, indicating its high odor potency.

Quantitative Data on Olfactory Threshold

Various studies have been conducted to determine the olfactory detection threshold of this compound, yielding a range of values. This variability can be attributed to differences in experimental methodologies, panelist sensitivity, and the medium in which the threshold is measured (e.g., in air or water). A compilation of reported olfactory threshold values is presented in the table below.

| Olfactory Threshold | Method Employed | Medium | Reference |

| 0.77 parts per trillion (ppt) | Triangle Odor Bag Method | Air | [Nagata, Y. (2003)][1] |

| Not specified | Not specified | Not specified | A value is available for purchase from Sensenet |

Note: The scarcity of publicly available, specific quantitative threshold values for this compound highlights the need for further research and standardized reporting in this area.

Experimental Protocols

The determination of olfactory thresholds requires rigorous and standardized experimental procedures to ensure the reliability and comparability of results. Two primary methods employed for this purpose are the Triangle Odor Bag Method and Gas Chromatography-Olfactometry (GC-O).

Triangle Odor Bag Method

The Triangle Odor Bag Method is a sensory analysis technique widely used in Japan for environmental odor assessment and is officially recognized under the Offensive Odor Control Law[2][3][4]. This method involves presenting a panel of trained assessors with a set of three bags, one containing the diluted odorant and two containing odor-free air. The panelists are tasked with identifying the odorous bag. The concentration of the odorant is systematically varied to determine the threshold at which it can be reliably detected.

Detailed Protocol:

-

Panel Selection and Training: A panel of at least six individuals is selected. Panelists undergo screening to ensure they have a normal sense of smell and are trained to recognize and discriminate different odors[2].

-

Sample Preparation: A stock concentration of this compound is prepared in an odor-free bag. A series of dilutions are then made by transferring a known volume of the stock gas into bags of varying volumes filled with odor-free air.

-

Presentation: For each dilution level, three odor bags are presented to each panelist. One bag contains the diluted this compound sample, while the other two contain only odor-free air.

-

Evaluation: Panelists are instructed to sniff each bag and identify the one that contains the odor. A forced-choice procedure is typically used, meaning panelists must choose one bag even if they are uncertain.

-

Threshold Determination: The test proceeds from higher to lower concentrations. The threshold is determined as the geometric mean of the last concentration at which the panelist correctly identified the odor and the first concentration at which they failed to do so. The group threshold is then calculated from the individual thresholds.

References

Toxicological data and safety handling of 3-Methyl-1-butanethiol

An In-depth Technical Guide to the Toxicological Data and Safety Handling of 3-Methyl-1-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as isoamyl mercaptan or isopentanethiol, is a volatile organosulfur compound with a characteristic strong and unpleasant odor. It is found naturally in the defensive spray of skunks and is also used as a flavoring agent in the food industry and as an intermediate in chemical synthesis. Due to its potent odor and potential for hazardous interactions, a thorough understanding of its toxicological profile and safe handling procedures is essential for professionals working with this chemical. This guide provides a comprehensive overview of the available toxicological data, detailed safety protocols, and emergency procedures for this compound.

Toxicological Data

Acute Toxicity

Quantitative data for acute toxicity of this compound is not consistently reported in publicly available safety data sheets. While a study by Schafer and Bowles (1985) is cited in databases for acute oral toxicity in mice, the specific LD50 value is not readily accessible. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifies it as an irritant.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Route | Species | Value | Classification |

| LD50 | Oral | Mouse | Data not available | Not Classified |

| LC50 | Inhalation | - | Data not available | Not Classified |

| LD50 | Dermal | - | Data not available | Not Classified |

Irritation and Sensitization

This compound is classified as an irritant to the skin, eyes, and respiratory system.[1]

Table 2: Irritation and Sensitization Data for this compound

| Endpoint | Species | Result | Classification |

| Skin Irritation | - | Causes skin irritation | GHS Category 2 |

| Eye Irritation | - | Causes serious eye irritation | GHS Category 2A |

| Respiratory Irritation | - | May cause respiratory irritation | GHS Category 3 |

| Skin Sensitization | - | No data available | - |

Other Toxicological Endpoints

There is currently no available data on the mutagenicity, carcinogenicity, or reproductive toxicity of this compound.[2]

Safety Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron should be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Experimental Protocols (Representative)

Specific experimental protocols for toxicological studies on this compound are not publicly available. The following are representative protocols based on OECD guidelines for the assessment of chemical safety.

Acute Oral Toxicity (Representative Protocol based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

-

Dosage: A stepwise procedure is used, starting with a dose expected to cause some mortality. Subsequent dosing is adjusted based on the observed outcomes.

-

Administration: The substance is administered by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the animals) is determined.

Skin Irritation (Representative Protocol based on OECD Guideline 404)

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Application: A small amount of the test substance (0.5 mL for liquids) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and an overall irritation classification is determined.

Eye Irritation (Representative Protocol based on OECD Guideline 405)

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application: A small amount of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Scoring: The severity of the eye lesions is scored, and an overall irritation classification is determined.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Minor Spill:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

-

Major Spill:

-

Evacuate the area and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the contaminated area.

-

Visualizations

Caption: General laboratory safety workflow for handling hazardous chemicals.

Caption: Decision-making flowchart for chemical spill response.

References

A Technical Guide to the Role of 3-Methyl-1-butanethiol in Skunk Defensive Spray

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The defensive spray of skunks (family Mephitidae) is a complex chemical mixture renowned for its potent and persistent malodor. This secretion serves as a highly effective defense mechanism against predators. The primary active components responsible for the spray's noxious properties are a class of volatile organosulfur compounds, specifically low-molecular-weight thiols and their thioacetate (B1230152) derivatives.[1][2] Among these, 3-methyl-1-butanethiol stands out as one of the most significant contributors to the spray's powerful repellent effect. This guide provides a detailed examination of the chemical composition of skunk spray, with a specific focus on the quantitative role of this compound, the analytical methodologies used for its characterization, and its proposed biosynthetic origin.

Chemical Composition and the Role of this compound

The chemical makeup of skunk defensive spray varies between species, but it is consistently based on a mixture of thiols and related compounds.[2] In the iconic striped skunk (Mephitis mephitis), two thiols, (E)-2-butene-1-thiol and this compound, are the principal odorants.[1]

The role of this compound is twofold:

-

Primary Odorant: As a highly volatile thiol, it is responsible for the immediate and intensely repulsive odor of the spray.

-

Latent Odor Source: The spray also contains S-3-methylbutyl thioacetate, the thioacetate derivative of this compound.[3] This compound is less volatile and less odorous but undergoes slow hydrolysis in the presence of water to release the parent thiol.[1] This chemical property is responsible for the notorious persistence of the skunk odor, particularly when a sprayed animal or object becomes damp.[2]

The relative concentrations of these compounds differ across various skunk species, highlighting evolutionary divergence in their defensive chemistry. For instance, this compound is a major component in the spray of the striped skunk (Mephitis mephitis) and the spotted skunk (Spilogale putorius), but it is notably absent in the secretion of the hog-nosed skunk (Conepatus mesoleucus).[4]

The following table summarizes the quantitative composition of major volatile components in the defensive spray of four different skunk species. Data is presented as the relative percentage of total volatiles, where available.

| Compound | Striped Skunk (Mephitis mephitis)[3] | Hooded Skunk (Mephitis macroura)[5] | Spotted Skunk (Spilogale putorius)[4] | Hog-nosed Skunk (Conepatus mesoleucus)[1] |

| Thiols | ||||

| (E)-2-Butene-1-thiol | 34 - 40% | Present | Major Component | Major Component |

| This compound | 18 - 26% | Present | Major Component | Absent |

| 2-Phenylethanethiol | Absent | Present | Major Component | Absent |

| 2-Quinolinemethanethiol | 4 - 8% | Present | Minor Component | Minor Component |

| Phenylmethanethiol | Absent | Minor Component | Minor Component | Minor Component |

| Thioacetates | ||||

| S-(E)-2-Butenyl thioacetate | 12 - 18% | Present | Absent | Major Component |

| S-3-Methylbutyl thioacetate | 11 - 20% | Present | Absent | Absent |

| S-2-Phenylethyl thioacetate | Absent | Minor Component | Absent | Absent |

| S-2-Quinolinemethyl thioacetate | 2 - 5% | Minor Component | Absent | Not Reported |

| Other Compounds | ||||

| 2-Methylquinoline | 2 - 5% | Present | Minor Component | Minor Component |

| Disulfides | Not a primary component | Minor Component | Minor Component | Minor Component |

Experimental Protocols: Analysis of Skunk Spray Components

The identification and quantification of the volatile compounds in skunk spray are primarily accomplished using Gas Chromatography-Mass Spectrometry (GC-MS).[3][6] This technique is ideal for separating and identifying the individual components of a complex, volatile mixture.[7]

-

Sample Collection and Preparation:

-

Defensive spray is collected directly from the anal glands of the skunk.

-

For analysis of all components, the raw secretion is diluted in a solvent such as methanol (B129727) or diethyl ether.[6] This solution can be directly injected into the GC-MS.

-

For specific analysis of the most volatile compounds (the thiols), headspace sampling is employed. In this method, the sample is placed in a sealed vial and warmed to allow the volatile compounds to equilibrate in the gas phase (headspace) above the liquid. A sample of this gas is then injected into the GC-MS system. This is often referred to as Headspace-Gas Chromatography-Mass Spectrometry (HS-GC/MS).[6][8]

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[9]

-

Column: A capillary column is used to separate the compounds. A common choice is a polar column like a wax-type column (e.g., HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness) which effectively separates polar compounds like thiols.[9]

-

Oven Temperature Program: A temperature gradient is used to elute compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for several minutes, and then ramp up to a high temperature (e.g., 240 °C) at a rate of 5-10 °C/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.[9]

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.[7]

-

Scan Range: The analyzer scans a mass-to-charge (m/z) ratio range appropriate for the expected compounds (e.g., m/z 35-500).[9]

-

Identification: Compounds are identified by comparing their resulting mass spectra to reference spectra in established libraries, such as the NIST Mass Spectral Library.[9] Retention time data is also used for confirmation.

-

Proposed Biosynthetic Pathway of this compound

While the precise enzymatic pathways for thiol biosynthesis in skunk anal glands are not extensively detailed in the scientific literature, a plausible pathway for this compound can be proposed based on common metabolic transformations. The carbon skeleton of this compound is identical to that of the amino acid L-Leucine. Therefore, L-Leucine is a logical metabolic precursor.

The proposed pathway involves four key steps:

-

Transamination/Deamination: The amino group of L-Leucine is removed to form α-ketoisocaproate.

-

Decarboxylation: The carboxyl group of α-ketoisocaproate is removed to yield isovaleraldehyde.

-

Reduction: The aldehyde group is reduced to a primary alcohol, forming isoamyl alcohol (3-methyl-1-butanol).

-

Sulfhydration: The hydroxyl group of the alcohol is replaced with a thiol group. This step requires a sulfur donor, potentially cysteine or hydrogen sulfide, and is likely catalyzed by a sulfotransferase enzyme.

References

- 1. quora.com [quora.com]

- 2. NOVA - Official Website | The Chemistry of Skunk Spray [pbs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Volatile Components in Defensive Spray of the Hooded Skunk, Mephitis macroura | Semantic Scholar [semanticscholar.org]

- 6. GC/MS based identification of skunk spray maliciously deployed as "biological weapon" to harm civilians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brjac.com.br [brjac.com.br]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Profile of 3-Methyl-1-butanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1-butanethiol (isoamyl mercaptan), a compound of interest in various fields of chemical research and development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.53 | Quartet | 2H | -CH₂-SH |

| ~1.71 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.50 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |

| ~1.31 | Triplet | 1H | -SH |

| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| 42.1 | CH₂ | -CH₂-CH(CH₃)₂ |

| 27.7 | CH | -CH(CH₃)₂ |

| 25.0 | CH₂ | -CH₂-SH |

| 22.3 | CH₃ | -CH(CH₃)₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H Stretch | Alkane |

| ~2870 | C-H Stretch | Alkane |

| ~2570 | S-H Stretch | Thiol |

| ~1465 | C-H Bend | Alkane |

| ~1370 | C-H Bend | Alkane |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 104 | 39.16 | [M]⁺ (Molecular Ion) |

| 70 | 90.20 | [M - H₂S]⁺ |

| 55 | 99.99 | [C₄H₇]⁺ |

| 43 | 37.31 | [C₃H₇]⁺ |

| 41 | 46.89 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.

¹H NMR Spectroscopy Protocol: A standard ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The instrument is locked to the deuterium (B1214612) signal of the CDCl₃. Shimming is performed to optimize the magnetic field homogeneity. A standard single-pulse experiment is used with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy Protocol: A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz (or higher) spectrometer. The instrument is locked and shimmed as described for ¹H NMR. A standard pulse sequence with proton decoupling (e.g., zgpg) is used. A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons. The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol: A small drop of neat this compound is placed directly onto the crystal of an ATR accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol: A small amount of this compound is introduced into the ion source of a mass spectrometer, typically via a gas chromatography (GC) inlet for volatile liquids. The molecules are bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated and separated by a mass analyzer. The mass spectrum is recorded, plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown liquid sample, such as this compound.

Caption: Workflow for Spectroscopic Identification.

An In-depth Technical Guide to the Thermophysical Properties of 3-Methyl-1-butanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key thermophysical properties of 3-Methyl-1-butanethiol (CAS No: 541-31-1), also known as isoamyl mercaptan. This compound, a volatile thiol, is of interest in various fields, including flavor and fragrance science, materials science for nanoparticle synthesis, and as a potential signaling molecule in biological systems. A thorough understanding of its thermophysical characteristics is crucial for process design, formulation development, and fundamental research. This document presents critically evaluated data for its fundamental, thermal, and transport properties, along with detailed experimental protocols for their determination.

Fundamental Properties

This compound is a colorless liquid with a characteristic strong, sulfurous odor. Its basic molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂S | [1][2] |

| Molecular Weight | 104.21 g/mol | [1][2] |

| Boiling Point | 117-120 °C (at 760 mmHg) | [3] |

| Melting Point | -117 °C (156 K) | [4] |

| Density | 0.835 g/mL (at 25 °C) | [3] |

| Refractive Index | 1.4432 (at 20 °C) | [3] |

Thermal Properties

The thermal properties of a substance govern its behavior in response to heat. For this compound, these properties are essential for applications involving heating, cooling, and phase change.

| Property | Value | Temperature Range | Source(s) |

| Liquid Phase Heat Capacity (Cp,l) | Data available | 139.65 K to 579.28 K | [5] |

| Solid Phase Heat Capacity (Cp,s) | Data available | 0.0001 K to 139.65 K | [5] |

| Enthalpy of Fusion (ΔHfus) | 1.770 kcal/mol | 139.635 K | [6] |

| Enthalpy of Vaporization (ΔHvap) | 9.39 kcal/mol | 307 K | [6] |

| Flash Point | 18 °C (64.4 °F) - closed cup | - |

Note: Specific data points for liquid phase heat capacity are available through the NIST/TRC Web Thermo Tables.[5]

Transport Properties

Transport properties describe the movement of mass, momentum, and energy within a substance.

| Property | Value | Temperature Range | Source(s) |

| Liquid Thermal Conductivity (λ) | Data available | 140 K to 530 K | [5] |

| Liquid Viscosity (η) | Data available | 270 K to 590 K | [5] |

| Vapor Pressure | 41.4 mmHg | 37.7 °C |

Note: Specific data points for liquid thermal conductivity and viscosity are available through the NIST/TRC Web Thermo Tables.[5]

Experimental Protocols

Accurate determination of thermophysical properties relies on precise and standardized experimental methodologies. The following sections detail the protocols for measuring the key properties of this compound.

Heat Capacity Measurement (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[2]

-

Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidation.[2]

-

Thermal History Erasure: The sample is subjected to a heat/cool/heat cycle to erase any previous thermal history. A typical cycle might involve heating from -20°C to 60°C, cooling back to -20°C, and then reheating, all at a controlled rate (e.g., 10-20 °C/min).[2]

-

Data Acquisition: After the thermal history is erased, the sample is heated at a constant rate through the desired temperature range. The heat flow to the sample is measured relative to the reference.

-

Data Analysis: The heat capacity is calculated from the difference in heat flow between the sample and the reference, the mass of the sample, and the heating rate. The instrument software typically performs these calculations.

Thermal Conductivity Measurement (Transient Hot-Wire Method)

The transient hot-wire (THW) method is an absolute and highly accurate technique for measuring the thermal conductivity of fluids.

Protocol:

-

Apparatus: A thin platinum wire is submerged in the liquid sample contained within a measurement cell. The wire serves as both a line heat source and a resistance thermometer.[1][7][8]

-

Principle: A step-wise constant electric current is passed through the wire, causing its temperature to rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.[1]

-

Measurement: The change in the wire's resistance over a short period (typically 1 second) is measured using a Wheatstone bridge. This resistance change is then converted to a temperature change.[7]

-

Data Analysis: The thermal conductivity is determined from the slope of the line plotting the temperature rise against the natural logarithm of time. This method minimizes the effects of natural convection.[8]

Viscosity Measurement (Ubbelohde Viscometer)

The Ubbelohde viscometer is a type of capillary viscometer used to measure the kinematic viscosity of transparent liquids.

Protocol:

-

Apparatus: The Ubbelohde viscometer is a U-shaped glass tube with a capillary of a specific diameter.

-

Sample Preparation: The viscometer is filled with a known volume of this compound.

-

Temperature Control: The viscometer is placed in a constant-temperature bath until the sample reaches thermal equilibrium. Viscosity is highly dependent on temperature, so precise temperature control is critical.[9]

-

Measurement: The liquid is drawn up into the measuring bulb by suction. The suction is then removed, and the time it takes for the liquid meniscus to fall between two marked points on the capillary is measured with a stopwatch.[9]

-

Calculation: The kinematic viscosity (ν) is calculated using the equation ν = K * t, where 't' is the measured flow time and 'K' is the viscometer constant, which is determined by calibrating with a fluid of known viscosity.[9] The dynamic viscosity (η) can then be calculated using the formula η = ν * ρ, where ρ is the density of the liquid at the measurement temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the thermophysical properties of this compound.

References

- 1. thermtest.com [thermtest.com]

- 2. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]